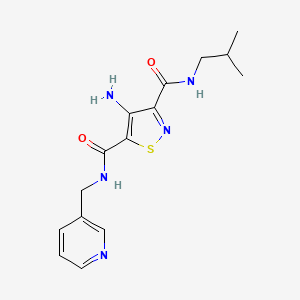
4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The tricationic pro-ligand (C20H22N5O2) 3+ bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions (CF3SO3−) in the asymmetric unit .Chemical Reactions Analysis
While specific chemical reactions involving “4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide” are not available, related compounds have been used in various chemical reactions .Wissenschaftliche Forschungsanwendungen
4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide has a variety of potential applications in scientific research. It has been used in studies of its anti-inflammatory, anti-oxidant, and anti-cancer activities. This compound has also been studied for its potential to inhibit the growth of certain types of bacteria and fungi. Additionally, this compound has been studied for its ability to regulate the activity of certain enzymes.
Wirkmechanismus
The exact mechanism of action of 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide is still being studied. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, this compound has been shown to inhibit the growth of certain types of bacteria and fungi, likely by interfering with their metabolic pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer activities. In studies, this compound has been shown to reduce inflammation in a variety of cell types, including human monocytes and macrophages. It has also been shown to reduce oxidative stress in cells, as well as to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide for laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. The main limitation of this compound is that it is not as well studied as other compounds, so its effects in certain types of experiments may be unpredictable. Additionally, this compound is not as widely available as some other compounds, so it may be difficult to obtain in certain areas.
Zukünftige Richtungen
The potential applications of 4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide in scientific research are still being explored. Some potential future directions for research include further studies of its anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, further studies of the mechanism of action of this compound may provide insight into its potential therapeutic uses. Other potential future directions for research include studies of its potential use in the treatment of infectious diseases, as well as its potential use as a food preservative.
Synthesemethoden
4-amino-N~3~-isobutyl-N~5~-(pyridin-3-ylmethyl)isothiazole-3,5-dicarboxamide can be synthesized in a few different ways. The most common method is the reaction of pyridine-3-carbaldehyde with isobutylamine in the presence of an acid catalyst. This reaction yields the desired product in high yields and is relatively simple to perform. Another method of synthesis involves the reaction of pyridine-3-carbaldehyde with isobutylamine in the presence of an aqueous sodium hydroxide solution. This method yields a lower yield of this compound, but is still a viable option for synthesis.
Eigenschaften
IUPAC Name |
4-amino-3-N-(2-methylpropyl)-5-N-(pyridin-3-ylmethyl)-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-9(2)6-18-14(21)12-11(16)13(23-20-12)15(22)19-8-10-4-3-5-17-7-10/h3-5,7,9H,6,8,16H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTYPBDQTLVFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{Bicyclo[2.2.1]heptan-2-yl}propan-1-ol](/img/structure/B2455762.png)
![(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide](/img/structure/B2455763.png)
![N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2455764.png)
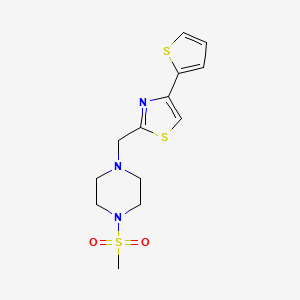
![Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2455766.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2455767.png)
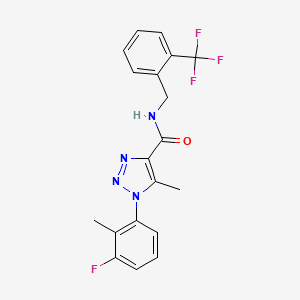

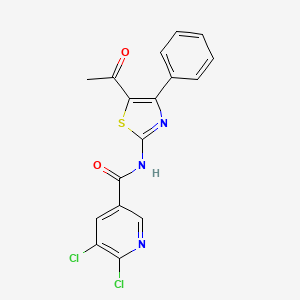
![1-{1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbonyl}-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2455773.png)
![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2455776.png)

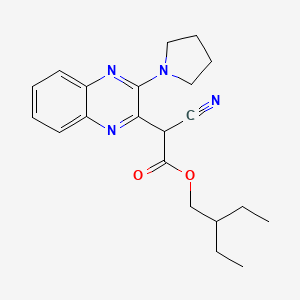
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2455781.png)